1-(1-Methyl-1H-indazol-3-yl)ethanone

Beschreibung

Overview of Indazole Scaffold in Medicinal Chemistry

The indazole scaffold, also known as benzopyrazole, is an aromatic bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This core structure is a cornerstone in the development of therapeutic agents due to its versatile biological activities. nih.govrsc.orgresearchgate.net

Historical Context and Significance of Indazole Derivatives

The study of indazole chemistry dates back to the work of Emil Fischer, who first defined the structure. researchgate.netresearchgate.net Historically, indazoles were recognized for their intriguing chemical and biological properties, which has led to extensive investigation over the years. researchgate.net While rarely found in nature, with a few exceptions like the alkaloids nigellicine, nigeglanine, and nigellidine, synthetic indazole derivatives have become a major focus in medicinal research. nih.govpnrjournal.comwikipedia.org The significance of the indazole nucleus lies in its ability to serve as a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.netbenthamdirect.com These activities include anti-inflammatory, antitumor, antibacterial, and anti-HIV properties, among others. nih.govresearchgate.netresearchgate.net

Prevalence in Pharmaceutical and Agrochemical Industries

The versatile nature of the indazole scaffold has led to its incorporation into numerous commercially successful drugs. researchgate.net In the pharmaceutical industry, indazole-containing compounds are used to treat a range of conditions. nih.gov Notable examples of FDA-approved drugs include:

Axitinib: Used in the treatment of renal cell carcinoma. nih.govbldpharm.com

Entrectinib: A treatment for non-small cell lung cancer. nih.govbldpharm.com

Niraparib: Employed against epithelial ovarian cancer. nih.govnih.gov

Benzydamine (B159093): A non-steroidal anti-inflammatory drug with analgesic properties. nih.govwikipedia.org

Granisetron (B54018): An anti-emetic used to manage nausea and vomiting induced by chemotherapy. nih.govbldpharm.com

Beyond pharmaceuticals, indazole derivatives also have applications in the agrochemical industry, where they are utilized in the development of pesticides. researchgate.netgoogle.com

Classification and Structural Context of 1-(1-Methyl-1H-indazol-3-yl)ethanone as an Indazole Derivative

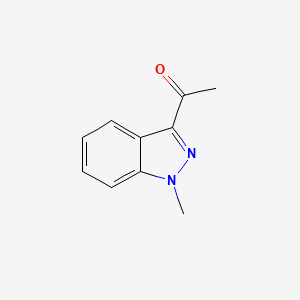

This compound is structurally defined by an indazole core with two key substitutions: a methyl group at the N-1 position of the pyrazole ring and an ethanone (B97240) (acetyl) group at the C-3 position. Its chemical formula is C₁₀H₁₀N₂O. chemicalbook.com

Positioning within N-Methyl Indazole Subclasses

Indazole can exist in different tautomeric forms, with 1H-indazole and 2H-indazole being the most common. nih.govnih.gov The thermodynamic stability generally favors the 1H-tautomer. nih.govnih.gov Alkylation of the indazole ring can occur at either the N-1 or N-2 position, leading to two distinct regioisomers. beilstein-journals.org this compound belongs to the N-1 methyl indazole subclass, as indicated by its nomenclature. This N-1 substitution is a common feature in many therapeutically active indazole derivatives. pnrjournal.comnih.gov The synthesis of N-1 alkylated indazoles with high regioselectivity is a significant area of research in organic chemistry. beilstein-journals.orgnih.gov

Distinction from Other Indazole Isomers and Analogues

The specific placement of the methyl and ethanone groups on the indazole ring distinguishes this compound from its various isomers and analogues. The properties and activities of indazole derivatives are highly dependent on the substitution pattern.

Positional Isomers: The location of the acetyl group on the benzene portion of the indazole ring results in several positional isomers. These isomers, while having the same molecular formula, differ in the attachment point of the ethanone group.

1-(1-Methyl-1H-indazol-4-yl)ethanone chemsrc.com

1-(1-Methyl-1H-indazol-5-yl)ethanone chemsrc.com

1-(1-Methyl-1H-indazol-6-yl)ethanone chemsrc.com

1-(1-Methyl-1H-indazol-7-yl)ethanone chemsrc.com

Analogues: Key analogues include the unmethylated parent compound and derivatives with different functional groups at the 3-position.

1-(1H-Indazol-3-yl)ethanone: This is the direct precursor or analogue lacking the N-1 methyl group. biosynth.comamericanelements.com Its molecular formula is C₉H₈N₂O. biosynth.com

(1-Methyl-1H-indazol-3-yl)methanol: This analogue features a methanol (B129727) group instead of an ethanone group at the C-3 position.

The table below provides a comparative overview of this compound and some of its related compounds.

| Compound Name | Molecular Formula | Key Structural Difference from this compound |

|---|---|---|

| This compound | C₁₀H₁₀N₂O | Reference Compound |

| 1-(1H-Indazol-3-yl)ethanone | C₉H₈N₂O | Lacks the N-1 methyl group. biosynth.comamericanelements.com |

| (1-Methyl-1H-indazol-3-yl)methanol | C₉H₁₀N₂O | Contains a methanol group instead of an ethanone group at C-3. |

| 1-(1-Methyl-1H-indazol-4-yl)ethanone | C₁₀H₁₀N₂O | Ethanone group is at the C-4 position. chemsrc.com |

| 1-(1-Methyl-1H-indazol-5-yl)ethanone | C₁₀H₁₀N₂O | Ethanone group is at the C-5 position. chemsrc.com |

| 1-(1-Methyl-1H-indazol-6-yl)ethanone | C₁₀H₁₀N₂O | Ethanone group is at the C-6 position. chemsrc.com |

| 1-Methyl-1H-indazole | C₈H₈N₂ | Lacks the C-3 ethanone group. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-methylindazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)10-8-5-3-4-6-9(8)12(2)11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDFLCBDWKYAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498968 | |

| Record name | 1-(1-Methyl-1H-indazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69271-42-7 | |

| Record name | 1-(1-Methyl-1H-indazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Activities of 1 1 Methyl 1h Indazol 3 Yl Ethanone and Its Analogues

General Biological Spectrum of Indazole Derivatives

Indazole and its analogues exhibit a diverse range of biological activities, making them a cornerstone for the discovery of drugs targeting various diseases. mdpi.comacs.org Their structural similarity to biological purines like adenine (B156593) and guanine (B1146940) allows them to interact readily with biological macromolecules. nih.gov The versatility of the indazole ring allows for substitutions at various positions, leading to a vast number of derivatives with distinct therapeutic properties. nih.gov Research has demonstrated that these compounds possess significant potential in treating conditions ranging from inflammation and microbial infections to cancer and cardiovascular diseases. mdpi.comdntb.gov.uanih.gov

Anti-inflammatory Properties

Indazole derivatives have been widely investigated for their potent anti-inflammatory effects. nih.govresearchgate.net The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. researchgate.net For instance, studies have shown that certain indazole derivatives can significantly inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. researchgate.netnih.gov

Research has demonstrated that indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), can dose-dependently inhibit carrageenan-induced paw edema in animal models, a classic test for acute inflammation. researchgate.net In addition to COX-2 inhibition, the anti-inflammatory effects of these compounds are also attributed to the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as free radical scavenging activities. researchgate.net

| Compound/Derivative | Target/Assay | Observed Effect | Reference |

|---|---|---|---|

| Indazole, 5-aminoindazole, 6-nitroindazole | COX-2 Enzyme Inhibition | IC₅₀ values ranged from 12.32 to 23.42 µM. 5-aminoindazole showed the highest inhibition. | researchgate.net |

| 2,3-diphenyl-2H-indazole derivatives (compounds 18, 21, 23, 26) | Human Cyclooxygenase-2 (COX-2) | Demonstrated in vitro inhibitory activity. | nih.gov |

| Benzydamine (B159093) | General Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) used clinically. | acs.orgnih.gov |

Antibacterial and Antimicrobial Activities

The indazole scaffold is a key component in a variety of compounds exhibiting significant antibacterial and antimicrobial properties. nih.govacs.org These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria. nih.gov One of the notable mechanisms of action is the inhibition of bacterial DNA gyrase B (GyrB), a validated target for antibacterial agents that is distinct from the target of fluoroquinolones. nih.govresearchgate.net This offers a potential solution to combat the growing problem of antibiotic resistance. researchgate.net

For example, a series of N-methyl-3-aryl indazoles demonstrated inhibitory activity against various bacterial strains, including Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. nih.govacs.org Other studies have identified indazole derivatives with potent activity against clinically important Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecalis. researchgate.net

| Compound/Derivative Series | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Indazole derivative 5 | S. aureus, S. epidermidis | 64-128 µg/mL | |

| N-methyl-3-aryl indazoles (5a, 5b, 5i, 5j) | Xanthomonas campestris, E. coli, Bacillus cereus, B. megaterium | Excellent inhibitory activity | nih.gov |

| GyrB Inhibitors | Gram-positive pathogens (MRSA, S. pneumonia, E. faecium, E. faecalis) | Excellent enzymatic and antibacterial activity | researchgate.net |

Anticancer and Antitumor Potential

The development of indazole-based compounds as anticancer agents has been a highly successful area of research, leading to several FDA-approved drugs. These derivatives employ diverse mechanisms to combat cancer, including the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and survival. Marketed drugs such as Pazopanib, Axitinib, and Niraparib all feature the indazole core and are used to treat different types of cancer. acs.org

Research has identified numerous indazole analogues with potent antiproliferative activity against a wide range of human cancer cell lines. For instance, one study found that compound 2f, an indazole derivative, showed strong growth inhibitory activity (IC₅₀ = 0.23–1.15 μM) against several cancer cell lines and promoted apoptosis in breast cancer cells. Another series of 1H-indazole-3-amine derivatives demonstrated significant antiproliferative effects against chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. acs.org These compounds often work by inducing apoptosis (programmed cell death), inhibiting the cell cycle, and disrupting cancer cell migration and invasion. dntb.gov.ua

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 2f | Various (e.g., 4T1 breast cancer) | 0.23–1.15 µM | |

| Polysubstituted indazoles (e.g., 7d) | A2780 (ovarian), A549 (lung) | 0.64 to 17 µM | dntb.gov.ua |

| Compound 6o (1H-indazole-3-amine derivative) | K562 (leukemia) | 5.15 µM | acs.org |

| Compound 5j (mercapto-derived indazole) | Hep-G2 (hepatoma) | Superior to 5-Fluorouracil | acs.org |

Anti-HIV Activity

Indazole derivatives have also emerged as a promising class of compounds in the search for new anti-HIV therapies. mdpi.comacs.org The development of novel agents is crucial to overcome the challenges of drug resistance and side effects associated with current HIV treatments.

A notable discovery in this area involved a new oxazole (B20620) scaffold incorporating an indazole moiety, which demonstrated potent HIV-1 inhibition. A follow-up structure-activity relationship (SAR) study identified compound 4k as a particularly effective inhibitor with a half-maximal effective concentration (EC₅₀) of 0.42 μM. To address the poor aqueous solubility of these analogues, potential prodrugs were developed, with N-acyloxymethyl analogues showing increased solubility and susceptibility to enzymatic hydrolysis, indicating a promising strategy for future development. Additionally, computational studies have explored indazole-2-pyrone hybrids, suggesting their potential as effective antiviral agents against HIV-1.

| Compound | Assay | Activity (EC₅₀) | Therapeutic Index (TI) | Reference |

|---|---|---|---|---|

| Compound 4k (oxazole-indazole scaffold) | Cell-based HIV-1 inhibition | 0.42 µM | 50 |

Antifungal Properties

In addition to their antibacterial effects, certain indazole derivatives possess significant antifungal activity. mdpi.comacs.org Fungal infections, particularly those caused by Candida species, can be serious, especially in immunocompromised individuals. nih.gov

Studies have shown that specific 2,3-diphenyl-2H-indazole derivatives exhibit in vitro growth inhibition against the fungal pathogens Candida albicans and Candida glabrata. nih.gov Furthermore, a series of N-methyl-3-aryl indazoles were screened for their antimicrobial properties and were found to be active against a fungal strain of Candida albicans. nih.govacs.org These findings highlight the potential of the indazole framework in designing new agents to combat fungal diseases.

Antiarrhythmic Effects

The pharmacological reach of indazole derivatives extends to the cardiovascular system, where they have shown potential for treating conditions such as arrhythmia. mdpi.comnih.gov A comprehensive review of indazoles in cardiovascular diseases noted that many derivatives have demonstrated beneficial effects against arrhythmia, among other cardiovascular and metabolic disorders. nih.gov While the specific mechanisms for their antiarrhythmic action are still an area of active research, their ability to modulate cardiovascular function is clear. nih.gov The development of indazole-based agents that are highly selective for their targets may offer therapeutic benefits without common cardiovascular side effects like increased heart rate or changes in blood pressure. nih.gov

Neuroprotective Activities

Indazole derivatives have emerged as a promising class of compounds with significant neuroprotective capabilities. Research has demonstrated that certain substituted indazoles can offer protection against neuronal damage and cell death. For instance, some 5-substituted indazole derivatives have shown neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells. researchgate.net This protection is often linked to their antioxidant and anti-inflammatory properties. researchgate.net

The structural features of imidazole-indazole analogues have also been associated with potent neuroprotective activity, highlighting the therapeutic potential of this chemical class in addressing neurodegenerative diseases like multiple sclerosis. researchgate.net The mechanism of neuroprotection is multifaceted, often involving the scavenging of free radicals and the modulation of signaling pathways related to oxidative stress. nih.gov While direct studies on 1-(1-Methyl-1H-indazol-3-yl)ethanone are limited, the consistent neuroprotective action of its analogues suggests a promising area for future investigation into its potential role in managing neuronal pathologies. researchgate.netnih.gov

Enzyme Inhibition (e.g., Tyrosine Kinase, ROCK-II)

The indazole core is a key pharmacophore for the design of various enzyme inhibitors, particularly protein kinase inhibitors, which are crucial in cancer therapy and other diseases. nih.govrsc.org

Tyrosine Kinase Inhibition: Indazole derivatives have been extensively developed as inhibitors of tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Computational and biological studies have shown that indazole scaffolds can effectively bind to the ATP-binding site of VEGFR-2, inhibiting its activity and thus preventing downstream signaling that leads to cell proliferation and migration. biotech-asia.orgproquest.com Several indazole-based drugs, including Axitinib and Pazopanib, are approved tyrosine kinase inhibitors, underscoring the clinical significance of this scaffold. nih.gov

ROCK-II Inhibition: Rho-associated coiled-coil kinases (ROCKs), particularly the ROCK-II isoform, are serine/threonine kinases that regulate cellular processes like contraction, migration, and proliferation. nih.govnih.gov Their inhibition is a therapeutic strategy for conditions ranging from glaucoma to cancer. nih.govresearchgate.net N-substituted prolinamido indazole derivatives have been identified as potent Rho-kinase inhibitors. nih.gov Molecular docking studies have further elucidated the binding modes of indazole compounds within the ROCK1 kinase domain, confirming their potential as effective inhibitors. researchgate.net

Below is a summary of representative indazole analogues and their enzyme inhibitory activities.

Table 1: Enzyme Inhibition by Indazole Analogues| Compound Class | Target Enzyme | Activity/Significance | Reference(s) |

|---|---|---|---|

| Indazole-pyrimidine derivatives | VEGFR-2 | Potent inhibition of angiogenesis | nih.gov |

| Axitinib (Indazole-based) | VEGFR-2 | Approved anti-cancer drug | biotech-asia.org |

| N-substituted prolinamido indazoles | ROCK-II | Potent Rho-kinase inhibition | nih.gov |

| General Indazole Derivatives | JAK3, ROCK1 | Strong binding affinity in docking studies | researchgate.net |

Specific Biological Relevance of this compound

While many studies focus on a broad range of indazole derivatives, the specific biological relevance of the this compound scaffold can be inferred from the potent activity of its close analogues. A notable example is the compound 1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP), which is a potent and highly selective blocker of the large-conductance voltage-gated and calcium-dependent K+ (BK) channel. nih.gov HMIMP blocks BK channels with an IC₅₀ of approximately 2 nM and shows high selectivity over other ion channels, making it a valuable pharmacological tool. nih.gov This activity suggests that the core structure of this compound is suitable for developing potent and selective ion channel modulators, which have therapeutic applications in a variety of physiological processes.

Mechanism of Action and Molecular Interactions of Indazole Derivatives

The therapeutic effects of indazole derivatives stem from their ability to interact with specific molecular targets and modulate key cellular signaling pathways.

Molecular Docking Studies and Enzyme Binding Modes

Molecular docking has become an indispensable tool for understanding how indazole derivatives interact with their enzyme targets at an atomic level. These computational studies consistently show that the indazole scaffold serves as an effective anchor, fitting into the ATP-binding pocket of various kinases. biotech-asia.orgproquest.comresearchgate.net

Key interactions typically involve:

Hydrogen Bonding: The nitrogen atoms of the indazole ring often form crucial hydrogen bonds with backbone residues in the hinge region of the kinase, such as Cys919 in VEGFR-2. nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring engages in hydrophobic and π-π stacking interactions with aromatic residues like Phe918 and Phe1047 in the active site. nih.gov

Van der Waals Contacts: Substituents on the indazole ring can form additional contacts, enhancing binding affinity and selectivity.

These interactions stabilize the ligand-protein complex, preventing the binding of ATP and inhibiting the enzyme's catalytic activity. nih.gov

Table 2: Summary of Molecular Docking Studies on Indazole Derivatives

| Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Energy (Sample) | Reference(s) |

|---|---|---|---|---|

| VEGFR-2 | 4AG8 | Glu885, Cys919, Phe1047 | -7.39 kcal/mol | biotech-asia.orgproquest.com |

| ROCK1 | 5K2T | Met156, Tyr157, Asp216 | - | researchgate.net |

| JAK3 | 3ZC6 | Leu828, Gly829, Val836 | - | researchgate.net |

| MDM2-p53 | - | GLN72, HIS73 | -3.59 x 10² kcal/mol | jocpr.com |

Role in Cellular Pathways (e.g., NF-κB, PKC)

Indazole derivatives exert their biological effects by modulating critical intracellular signaling pathways that control cell fate.

Protein Kinase C (PKC) Pathway: A series of 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles have been optimized to act as potent and selective inhibitors of protein kinase C-zeta (PKC-ζ). researchgate.net PKC isoforms are involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis, and their dysregulation is linked to various diseases. The development of isoform-selective inhibitors from the indazole class demonstrates their potential for targeted therapy in immune and inflammatory diseases. researchgate.net

NF-κB Pathway: The nuclear factor-κB (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is a hallmark of many inflammatory diseases and cancers. frontiersin.org While direct inhibition by this compound is not extensively documented, other nitrogen-containing heterocyclic compounds, such as pyrazole (B372694) and oxadiazole derivatives, are known to suppress NF-κB activation. frontiersin.orgnih.gov Given that indazole derivatives possess significant anti-inflammatory properties, it is plausible that their mechanism of action involves modulation of the NF-κB pathway, representing an important area for further investigation. nih.gov

GPR84 Pathway: G protein-coupled receptor 84 (GPR84) is highly expressed on immune cells and is considered a proinflammatory target. nih.gov While various heterocyclic structures, such as diindolylmethanes and triazines, have been identified as agonists or antagonists of GPR84, the direct interaction of indazole derivatives with this receptor is not yet well-established in the literature. acs.orgacs.org

Apoptotic and Antiproliferative Mechanisms

Indazole derivatives, a significant class of nitrogen-containing heterocyclic compounds, have demonstrated considerable potential as anti-cancer agents by influencing key cellular processes such as proliferation and apoptosis. nih.govnih.gov Research into the analogues of this compound reveals that their mechanism of action often involves the induction of programmed cell death and the inhibition of cell growth in various cancer cell lines. rsc.org

One of the primary apoptotic pathways targeted by indazole derivatives involves the modulation of the Bcl-2 family of proteins and the activation of caspases. For instance, the indazole derivative known as compound 2f has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. rsc.org This process is associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the concurrent downregulation of the anti-apoptotic protein Bcl-2. rsc.org Caspase-3 is a critical executioner caspase that, once activated, cleaves various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.com The shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a crucial event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. rsc.org

Furthermore, some indazole derivatives exert their antiproliferative effects by increasing the levels of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential within cancer cells. rsc.org Elevated ROS levels can induce oxidative stress, which damages cellular components and can trigger apoptosis. The disruption of the mitochondrial membrane potential is another hallmark of the intrinsic apoptotic pathway. rsc.org

Beyond inducing apoptosis, these compounds can also inhibit the proliferation and colony formation of cancer cells. rsc.org The antiproliferative activity of certain 3-aminoindazole derivatives has been linked to the inhibition of critical kinases, such as anaplastic lymphoma kinase (ALK), which are often dysregulated in cancer and drive cell proliferation. nih.gov The ability of these scaffolds to interfere with multiple pathways highlights their potential as multifaceted anti-cancer agents.

| Compound | Cell Line | Activity | Mechanism of Action |

| Indazole derivative 2f | 4T1 (Breast Cancer) | Antiproliferative, Apoptotic | Upregulation of Bax and cleaved caspase-3; Downregulation of Bcl-2; Increased ROS; Decreased mitochondrial membrane potential. rsc.org |

| Entrectinib (3-aminoindazole derivative) | Various | Antiproliferative | Anaplastic Lymphoma Kinase (ALK) inhibition. nih.gov |

Structure-Activity Relationship (SAR) Studies of Indazole Scaffolds

The biological activity of indazole-based compounds is intricately linked to their structural features. Structure-activity relationship (SAR) studies are crucial for understanding how the indazole core and its substituents influence pharmacological effects, thereby guiding the design of more potent and selective therapeutic agents. elsevierpure.com The indazole motif can serve as both a foundational scaffold and a functional substituent in small molecule drugs, with applications ranging from anti-cancer to anti-inflammatory treatments. nih.govnih.gov

SAR analyses have revealed that the regiochemistry of substituents on the indazole ring is critical. For example, in a series of indazole-3-carboxamides developed as calcium-release activated calcium (CRAC) channel blockers, the specific placement of the amide linker at the C3-position was found to be essential for activity. The indazole-3-carboxamide isomer 12d actively inhibited calcium influx, whereas its reverse amide isomer 9c was inactive, demonstrating a strict regiochemical requirement for biological function. nih.gov

Similarly, for indazole derivatives designed as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) or as glucagon (B607659) receptor antagonists, the nature and position of substituents play a pivotal role. Docking models suggest that the 1H-indazole motif interacts effectively with the heme ferrous ion and hydrophobic pockets of the IDO1 enzyme. nih.gov SAR studies on these compounds indicated that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold are crucial for potent IDO1 inhibition. nih.gov For glucagon receptor antagonists, SAR studies revealed that aryl groups at the C3 and C6 positions of the indazole core were critical for their inhibitory activities. nih.gov These findings underscore the importance of the substitution pattern around the indazole skeleton in determining the compound's interaction with its biological target. elsevierpure.com

Impact of Substitutions on Biological Efficacy

The type and position of chemical groups attached to the indazole scaffold significantly modulate the biological efficacy of its derivatives. Detailed SAR studies have provided insights into how specific substitutions enhance or diminish the desired pharmacological activity, particularly in the context of anti-cancer agents. nih.gov

For instance, in a series of indazole derivatives evaluated for antiproliferative activity, substitutions at various positions led to marked differences in potency. nih.gov

Substitution at C6: The introduction of a pyridyl group at the C6 position, as seen in compound 2f, led to improved antiproliferative activity against 4T1, HepG2, and MCF-7 cancer cell lines compared to the unsubstituted analogue 2a. nih.gov

Substitution on Side Chains: The nature of the substituent on a piperazinyl side chain also proved important. Compared to the N-methylpiperazinyl group in compound 2f, having no substituent (2g) or a bulky substituent (2h) at the piperazinyl N4-position resulted in reduced cell growth suppression. This suggests that a substituent of a suitable size at this position is favorable for activity. nih.gov

Modifications to Other Parts of the Molecule: Further modifications, such as adding a chlorine atom to the styryl group (compound 2o) or changing the vinyl linker to an ethyl linker (compound 2p), led to a decrease in potency compared to compound 2f. nih.gov

These findings are summarized in the table below, which shows the antiproliferative activity (IC₅₀ values) of selected indazole derivatives against different cancer cell lines.

| Compound | R₂ (on Piperazine) | R₃ (on Indazole) | R₄ (on Styryl) | Linker | 4T1 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

| 2f | 4-methyl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 3,5-dimethoxy | Vinyl | 0.23 | 0.80 | 0.34 |

| 2g | H | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 3,5-dimethoxy | Vinyl | >10 | >10 | >10 |

| 2h | 4-isopropyl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 3,5-dimethoxy | Vinyl | 1.89 | 3.45 | 2.56 |

| 2o | 4-methyl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 2-chloro-3,5-dimethoxy | Vinyl | 1.11 | 2.54 | 1.32 |

| 2p | 4-methyl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 3,5-dimethoxy | Ethyl | 2.34 | 4.56 | 3.41 |

Data sourced from a 2021 study on indazole derivatives as anti-cancer agents. nih.gov

The data clearly illustrates that subtle changes to the periphery of the indazole scaffold can have a profound impact on biological efficacy, providing a roadmap for the rational design of new and more effective compounds.

Conformational Analysis and Tautomerism (1H- and 2H-Indazole)

Indazole is an aromatic heterocyclic compound that exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govresearchgate.net This tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov The position of this proton significantly influences the molecule's electronic properties, stability, and potential for intermolecular interactions, which in turn affects its biological activity. nih.govcaribjscitech.com

The 1H-indazole tautomer, often referred to as the benzenoid form, is generally the predominant and thermodynamically more stable form compared to the 2H-indazole (quinonoid) tautomer. nih.govresearchgate.net The energy difference between the two tautomers is relatively small, with the 1H form being more stable by approximately 15 kJ·mol⁻¹ in the gas phase and in water. acs.org Consequently, 1H-indazole is the more commonly observed form in most conditions. nih.gov

Despite the greater stability of the 1H tautomer, the 2H form can be stabilized and become relevant under specific structural or environmental conditions. For example, the formation of intra- or intermolecular hydrogen bonds can stabilize the 2H tautomer. nih.gov In certain 3-substituted indazoles, the 2H tautomer can be stabilized by a strong intramolecular hydrogen bond, particularly in less polar solvents. nih.gov Furthermore, some 2H-indazoles can form stable centrosymmetric dimers through intermolecular hydrogen bonds, which can persist in aprotic solvents. nih.gov

The tautomeric state of the indazole ring is a critical consideration in drug design, as the different forms present distinct hydrogen bond donor-acceptor patterns and dipole moments. caribjscitech.com These differences can lead to varied binding affinities for a biological target. The ability to control or favor a specific tautomeric form through chemical substitution is a key strategy in medicinal chemistry to optimize the pharmacological profile of indazole-based drugs.

Pharmacokinetics and Metabolism of Indazole Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

The ADME profile of indazole derivatives can be complex and is a significant consideration in drug design. Some indazole-based compounds may face challenges such as poor oral bioavailability and rapid metabolism, which can limit their therapeutic efficacy. researchgate.net For instance, when used as a bioisostere (a chemical substitute) for phenol (B47542), the indazole moiety can offer advantages by being less susceptible to the extensive Phase I and Phase II metabolism that phenols typically undergo, such as O-glucuronidation. pharmablock.com This substitution can lead to an improved pharmacokinetic profile, including higher oral bioavailability and a longer half-life. pharmablock.com The development of various synthetic methodologies allows for the creation of diverse indazole derivatives, aiming to optimize their ADME properties for better therapeutic outcomes. nih.gov One study on a series of 3-amino-1H-indazole derivatives noted that a lead compound displayed good pharmacokinetic properties in vivo. nih.gov

Metabolic Pathways of Indazole-Containing Compounds

Indazole-containing compounds undergo extensive metabolism, primarily through Phase I and Phase II reactions, before excretion. nih.gov Due to this, the parent compounds are often found in very low concentrations or are entirely absent in biological samples like urine, making the identification of their metabolites crucial for detection. nih.gov

Oxidative metabolism represents a primary route for the biotransformation of indazole derivatives. Studies on indazole-based synthetic cannabinoids, such as MDMB-CHMINACA and ADB-BUTINACA, have provided significant insight into these pathways. nih.govnih.gov

Common oxidative reactions include:

Hydroxylation: This is a major biotransformation, often occurring on alkyl side chains or the core indazole structure. nih.govnih.gov For instance, with MDMB-CHMINACA, hydroxylations were predominantly found on the cyclohexylmethyl (CHM) moiety. nih.gov In the case of ADB-BUTINACA, monohydroxylation was observed on both the N-butyl indazole moiety and the tert-butyl side chain. nih.gov

Ester Hydrolysis: For compounds containing an ester group, hydrolysis is a key metabolic step. This initial reaction is often followed by further oxidative transformations of the resulting metabolite. nih.gov

Dehydrogenation and Ketone Formation: Hydroxylated metabolites can undergo further dehydrogenation to form ketones or aldehydes. nih.govnih.gov

Carboxylation: Terminal alkyl groups can be oxidized to form carboxylic acid metabolites. nih.gov

| Metabolic Reaction | Description | Example Compound Class | Source |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group, commonly on alkyl side chains or the core ring structure. | Indazole Carboxamides | nih.govnih.gov |

| Ester Hydrolysis | Cleavage of an ester bond to form a carboxylic acid and an alcohol. | Indazole Carboxamides | nih.gov |

| Dehydrogenation | Removal of hydrogen, often following hydroxylation to form ketones or aldehydes. | Indazole Carboxamides | nih.govnih.gov |

| Carboxylation | Oxidation of a terminal alkyl group to a carboxylic acid (-COOH) group. | Indazole Carboxamides | nih.gov |

Following Phase I oxidative reactions, indazole metabolites can undergo Phase II conjugation reactions. nih.gov These processes involve attaching an endogenous molecule to the metabolite, which increases its water solubility and facilitates its excretion from the body. numberanalytics.com

Glucuronidation: This is a major conjugation pathway where glucuronic acid is transferred to the metabolite by UDP-glucuronosyltransferase (UGT) enzymes. numberanalytics.com Glucuronide conjugates of hydroxylated indazole metabolites have been identified, confirming this as a relevant metabolic route. nih.gov As mentioned, replacing a phenol group with an indazole ring is a strategy sometimes used in drug design specifically to avoid extensive glucuronidation. pharmablock.com

Role of Cytochrome P450 Enzymes in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the oxidative metabolism (Phase I) of a vast number of drugs and other xenobiotics. beilstein-journals.org These enzymes are responsible for catalyzing reactions like hydroxylation. beilstein-journals.org While specific data on 1-(1-Methyl-1H-indazol-3-yl)ethanone is not available, studies on structurally related imidazole (B134444) derivatives provide insights into how the indazole scaffold might interact with CYP enzymes.

Imidazole derivatives have been shown to be potent, non-selective inhibitors of multiple CYP isozymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4. nih.gov For example, ketoconazole, an imidazole antifungal, is a strong and selective inhibitor of CYP3A4. nih.gov Such interactions are critical because inhibition of CYP enzymes can lead to significant drug-drug interactions when co-administered with other medications that are metabolized by the same enzymes. nih.govresearchgate.net Therefore, it is plausible that indazole derivatives, including this compound, are metabolized by and may also inhibit or induce various CYP450 enzymes.

Analytical Methods for Metabolite Identification and Quantification in Biological Matrices

The comprehensive study of pharmacokinetics and metabolism relies on sensitive and specific analytical techniques to identify and quantify the parent drug and its metabolites in complex biological matrices such as blood, plasma, and urine. nih.govmdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of indazole derivatives and their metabolites. nih.govmdpi.com This technique offers superior sensitivity and selectivity compared to other methods like HPLC with UV or PDA detection. mdpi.compensoft.net LC-MS/MS is capable of quantifying analytes at very low concentrations (e.g., nanomolar), which is essential given the extensive metabolism these compounds undergo. mdpi.com

Key aspects of LC-MS/MS methods used for indazole derivatives include:

Sample Preparation: A crucial first step to remove interfering substances from the biological matrix. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed. mdpi.commdpi.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent compound from its various metabolites before they enter the mass spectrometer. nih.govmdpi.com

Ionization: Electrospray ionization (ESI) is the most common ionization method for polar analytes like indazole metabolites. mdpi.com

Mass Analysis: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. This allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.comnih.gov

| Parameter | Technique/Method | Purpose | Source |

|---|---|---|---|

| Primary Analytical Platform | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Provides high sensitivity and selectivity for quantifying metabolites in complex biological matrices. | nih.govmdpi.com |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | To clean up the sample and concentrate the analytes. | mdpi.commdpi.com |

| Ionization Source | Electrospray Ionization (ESI) | To generate ions from the analytes for mass spectrometry analysis; suitable for polar compounds. | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity by monitoring specific ion transitions. | mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique in the field of metabolomics for the structural elucidation and characterization of metabolites. benthamscience.com Its non-destructive nature allows for the analysis of molecules in their native state, providing detailed information about their chemical structure. nih.gov For indazole derivatives, NMR spectroscopy is crucial for identifying the specific sites of metabolic modification on the bicyclic ring system and its substituents.

The primary NMR methods employed are one-dimensional (1D) ¹H NMR and ¹³C NMR, along with two-dimensional (2D) techniques. nih.gov

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. Chemical shifts (δ) in the ¹H NMR spectrum can indicate changes in the molecule's structure, such as the addition of a hydroxyl group during metabolism. For instance, the characterization of various substituted indazoles has been successfully achieved by analyzing their ¹H NMR spectra. nih.govchemicalbook.com

¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR offers a wider range of chemical shifts, which minimizes signal overlap and provides unambiguous data on the carbon skeleton of the metabolites. researchgate.net The chemical shifts of the seven carbons in the core indazole ring have been assigned, providing a reference for identifying metabolic changes to the core structure. researchgate.net Differences in ¹³C chemical shifts are particularly useful for distinguishing between N-substituted isomers (N1 vs. N2), a common challenge with indazole derivatives. nih.gov

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital for resolving complex spectra. nih.gov COSY identifies protons that are coupled to each other, helping to piece together molecular fragments. HSQC correlates protons directly with the carbons they are attached to, while HMBC shows longer-range correlations between protons and carbons (over two to three bonds). These techniques are essential for unambiguously assigning the structure of a metabolite, especially when multiple metabolic transformations occur. benthamscience.com

The application of these NMR techniques provides a robust framework for identifying unknown metabolites of indazole derivatives found in biological samples, which is a critical step in understanding their biotransformation pathways. mdpi.com

| Technique | Primary Application | Type of Information Provided |

|---|---|---|

| 1D ¹H NMR | Initial screening and identification of major metabolites. | Proton environments, spin-spin coupling, and relative quantification. |

| 1D ¹³C NMR | Analysis of the carbon backbone and functional groups. | Detailed information on the carbon skeleton, less signal overlap than ¹H NMR. |

| 2D COSY | Establishing proton-proton connectivity. | Identifies adjacent protons within a spin system. |

| 2D HSQC | Correlating protons to their directly attached carbons. | Provides ¹H-¹³C one-bond correlations, aiding in fragment identification. |

| 2D HMBC | Establishing long-range proton-carbon connectivity. | Shows correlations between protons and carbons over 2-3 bonds, linking molecular fragments. |

In Vitro and In Vivo Metabolic Profiling

The metabolic profiling of indazole derivatives is essential for understanding their pharmacokinetic properties, efficacy, and potential for drug-drug interactions. This is accomplished through a combination of in vitro and in vivo studies.

In Vitro Metabolic Profiling

In vitro systems are fundamental for initial metabolic screening and identifying the primary enzymes involved in the biotransformation of a compound. nih.gov Human liver microsomes (HLMs) are a commonly used model because they contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netmdpi.com

Studies on various indazole-containing compounds have revealed several common metabolic pathways:

Oxidation: This is a major route of metabolism for many indazoles. Aromatic hydroxylation on the benzene (B151609) portion of the indazole ring and aliphatic hydroxylation on alkyl side chains are frequently observed. nih.govnih.gov For example, the metabolism of the indazole-containing drug Granisetron (B54018) in human liver microsomes leads to the formation of 7-hydroxy granisetron as a major product. nih.gov

N-Dealkylation: For N-substituted indazoles, the removal of the alkyl group is a common metabolic pathway. nih.govf1000research.com Granisetron, for instance, undergoes N-demethylation to form 9'-desmethyl granisetron. nih.gov

Hydrolysis: Ester or amide functionalities attached to the indazole core are susceptible to hydrolysis. This has been extensively documented for synthetic cannabinoids with an indazole-3-carboxamide structure, where ester and amide hydrolysis are primary metabolic steps. nih.govnih.gov

Conjugation (Phase II): Following Phase I reactions, metabolites can undergo conjugation with endogenous molecules like glucuronic acid. Glucuronidation has been identified as a metabolic pathway for indazole derivatives. nih.govnih.gov

The Cytochrome P450 system, especially the CYP3A subfamily (e.g., CYP3A4), has been identified as a key contributor to the metabolism of many indazole derivatives, including Granisetron and certain synthetic cannabinoids. nih.govfda.govku.dk Some indazole compounds have also been shown to be metabolized by other isoforms like CYP1A2 and CYP2C19. ku.dk

| Metabolic Reaction | Description | Example Compound(s) |

|---|---|---|

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the benzene ring of the indazole core. | Granisetron, Indazole-3-carboxamides nih.govnih.gov |

| Aliphatic Hydroxylation | Addition of a hydroxyl (-OH) group to an alkyl side chain. | MDMB-CHMINACA, ADB-BUTINACA nih.govnih.gov |

| N-Dealkylation | Removal of an alkyl group from a nitrogen atom. | Granisetron, Benzydamine (B159093) nih.govnih.gov |

| Ester/Amide Hydrolysis | Cleavage of an ester or amide bond, often resulting in a carboxylic acid metabolite. | Indazole-3-carboxamide synthetic cannabinoids nih.govnih.gov |

| Oxidative Dehydrogenation | Conversion of a hydroxyl group to a ketone or aldehyde. | Indazole-3-carboxamides nih.gov |

| Glucuronidation (Phase II) | Conjugation with glucuronic acid to increase water solubility for excretion. | Indazole-3-carboxamides nih.gov |

In Vivo Metabolic Profiling

In vivo studies, typically conducted in animal models before human trials, provide a comprehensive picture of a drug's absorption, distribution, metabolism, and excretion (ADME). These studies are critical for confirming the metabolic pathways identified in vitro and for discovering metabolites that may only be formed in a whole biological system.

For clinically used indazole derivatives, in vivo studies have largely confirmed the findings from in vitro experiments.

Benzydamine: Following oral administration, benzydamine is well-absorbed and extensively metabolized, primarily through oxidation and N-dealkylation. nih.govnih.gov The main metabolite found is benzydamine N-oxide. f1000research.comresearchgate.net

Granisetron: Clearance of granisetron is predominantly by hepatic metabolism. fda.gov After an oral dose, the majority of the drug is excreted as various metabolites in the urine and feces, with only a small percentage eliminated as the unchanged parent drug. fda.gov The metabolic pathways involve aromatic ring oxidation and N-demethylation, followed by conjugation. fda.gov

In vivo profiling is crucial because the parent compound of a highly metabolized drug may be present at very low or undetectable concentrations in biological samples like urine. nih.govmdpi.com Therefore, identifying the major, more abundant metabolites is essential for pharmacokinetic analysis and for developing bioanalytical assays to confirm exposure to the compound. nih.gov

Advanced Research Considerations and Future Directions for 1 1 Methyl 1h Indazol 3 Yl Ethanone

Computational Chemistry and Cheminformatics Applications

Computational methods have become indispensable in modern drug discovery, enabling the rapid and cost-effective evaluation of chemical compounds. For derivatives of 1-(1-Methyl-1H-indazol-3-yl)ethanone, these in silico tools offer profound insights into their interactions with biological targets and their inherent chemical properties.

In Silico Design and Molecular Docking

In silico design and molecular docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. researchgate.netmdpi.com This process is fundamental in structure-based drug design. For derivatives based on the this compound scaffold, molecular docking can elucidate key interactions with target receptors, such as kinases, G-protein coupled receptors, or enzymes. nih.gov

The process involves:

Target Identification and Preparation: A high-resolution 3D structure of the biological target, often obtained from X-ray crystallography or homology modeling, is prepared for docking. nih.gov

Ligand Preparation: The 3D structure of the this compound derivative is generated and optimized for energy.

Docking Simulation: A docking algorithm systematically samples different conformations of the ligand within the active site of the receptor, calculating a binding score for each pose.

Docking studies on related indazole structures have successfully identified crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent inhibitory activity. nih.govnih.gov For instance, docking of N-(1H-indazol-6-yl)benzenesulfonamide derivatives into the PLK4 kinase active site revealed key hydrogen bond connections that guided further structural modifications. nih.gov Similarly, docking of other indazole analogs has highlighted interactions with specific amino acid residues responsible for anchoring the ligand within the active site. nih.govalliedacademies.org This information is invaluable for designing new analogs with improved affinity and specificity.

| Target Protein | Indazole Analog Class | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| PLK4 Kinase | N-(1H-indazol-6-yl)benzenesulfonamide | Not specified | Hydrogen Bond | nih.gov |

| Renal Cancer Receptor (PDB: 6FEW) | Amide-Indazole Derivatives | Not specified | Hydrogen Bond, Covalent Hydrogen Bond, Alkyl Interactions | nih.gov |

| CCR1 | 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) | Tyr113 | Hydrogen Bond | nih.gov |

| Neuraminidase (NA) | 2-((1H-indol-3-yl)thio)acetamide | ARG118, ASP151, GLU119, TRP179, ARG293 | Hydrogen Bond, Hydrophobic | semanticscholar.org |

Density Functional Theory (DFT) Calculations for Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

For this compound, DFT calculations can provide insights into:

Chemical Reactivity: The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Site Selectivity: DFT can be used to calculate Fukui functions, which predict the most likely sites for nucleophilic, electrophilic, or radical attack on the molecule, guiding synthetic modifications. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

DFT studies on various indazole derivatives have been used to analyze their physicochemical properties and electrostatic potential, helping to rationalize their observed biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. semanticscholar.org

A typical QSAR study involves:

Data Set: A series of analogs of this compound with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that relates the descriptors to the biological activity. semanticscholar.org

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets.

QSAR models, including 2D-QSAR and 3D-QSAR (CoMFA and CoMSIA), have been successfully applied to series of indazole and indole (B1671886) derivatives to predict their inhibitory activities and guide the design of more potent compounds. nih.govsemanticscholar.org These models provide a quantitative framework for understanding which structural features are most important for the desired biological effect.

Development of Novel Analogs with Enhanced Therapeutic Profiles

Building upon computational insights, the rational design and synthesis of novel analogs of this compound are aimed at improving their therapeutic potential by fine-tuning their interaction with biological targets and enhancing their drug-like properties.

Strategies for Modulating Selectivity and Potency

The primary goal in analog development is to enhance biological potency against the desired target while minimizing activity against off-targets to improve the safety profile. Key strategies include:

Structure-Guided Design: Using crystal structures or reliable docking models, substituents can be added to the this compound core to exploit specific interactions within the target's binding pocket. For example, adding groups that form additional hydrogen bonds or fill a hydrophobic pocket can significantly increase potency. nih.gov

Fragment Growth: This strategy involves growing the core structure by adding chemical fragments to probe for new interactions in the solvent-exposed region of the active site, which can lead to improved activity and stability. nih.gov

Pharmacophore Modification: Altering key functional groups (pharmacophores) within the molecule can modulate its activity and receptor selectivity. Studies on related 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines showed that both agonist efficacy and binding affinity could be finely tuned by varying substituents on the molecule. ebi.ac.uk

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, or metabolic properties without drastically altering the binding mode.

These strategies have led to the discovery of highly potent and selective indazole-based inhibitors for various targets, such as the BK channel blocker HMIMP, which has an IC50 of approximately 2 nM and high selectivity over other ion channels. nih.gov

Optimization of Druglike Properties

A potent compound must also possess favorable "druglike" properties to be a viable clinical candidate. This involves optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

In silico ADMET screening is now a standard practice in early-stage drug discovery to filter out compounds with poor pharmacokinetic potential. neliti.com Properties such as aqueous solubility, membrane permeability (e.g., Caco-2), metabolic stability in liver microsomes, and potential for inhibiting cytochrome P450 enzymes are evaluated. nih.govalliedacademies.org

Key optimization strategies include:

Modulating Lipophilicity (logP): The balance between hydrophilicity and lipophilicity is crucial for both permeability and solubility. This can be tuned by adding or removing polar or nonpolar functional groups.

Improving Metabolic Stability: Introducing groups that block sites of metabolic attack (e.g., replacing a metabolically labile methyl group with a trifluoromethyl group) can increase the compound's half-life. nih.gov

Enhancing Solubility: The incorporation of polar groups, such as amines or alcohols, can improve aqueous solubility, which is often a prerequisite for good oral absorption.

Pharmacokinetic studies on optimized indazole derivatives have demonstrated the success of these approaches, resulting in compounds with good bioavailability and acceptable half-lives in preclinical models. nih.gov

| Parameter | Description | Desirable Range/Outcome | Reference |

|---|---|---|---|

| Molecular Weight (MW) | Influences size-dependent absorption and diffusion. | < 500 Da (Lipinski's Rule) | alliedacademies.org |

| logP | Octanol-water partition coefficient; measures lipophilicity. | < 5 (Lipinski's Rule) | researchgate.net |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | < 5 (Lipinski's Rule) | alliedacademies.org |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 (Lipinski's Rule) | alliedacademies.org |

| Aqueous Solubility (logS) | Predicts solubility in water, affecting absorption. | Higher values are better. | alliedacademies.org |

| Human Oral Absorption | Percentage of drug absorbed after oral administration. | High percentage is desirable. | alliedacademies.org |

Emerging Therapeutic Applications and Target Identification

While this compound is primarily recognized as a chemical intermediate, its core structure is instrumental in the development of novel therapeutic agents. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, and modifications of this specific compound have led to the identification of potent and selective inhibitors for various biological targets. Research has shown that derivatives built upon the 1-(1H-indazol-3-yl)ethanone framework are being explored for a range of therapeutic applications, particularly in oncology and pharmacology.

The primary therapeutic potential of compounds derived from this scaffold lies in the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer. ed.ac.uknih.gov The indazole ring system serves as a versatile backbone for designing inhibitors that can target the ATP-binding site of these kinases. nih.gov

Key research findings for derivatives include:

BK Channel Blockade: A notable derivative, 1-[1-hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP), has been identified as a highly potent and selective blocker of the large-conductance voltage-gated and calcium-dependent K+ (BK) channel. nih.gov HMIMP blocks these channels with an IC50 of approximately 2 nM and has been studied in detrusor smooth muscle cells and vagal neurons, suggesting potential applications in conditions related to these tissues. nih.gov

Kinase Inhibition: The indazole moiety is a core component of numerous kinase inhibitors. nih.gov Research into various substituted indazoles has identified compounds with significant activity against targets such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Extracellular signal-Regulated Kinase (ERK). nih.govnih.gov These targets are critical in cancer cell proliferation, survival, and angiogenesis.

Oncology: Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring the scaffold's importance in oncology drug discovery. nih.gov Derivatives are continually being investigated for their potential to treat various solid tumors and hematological malignancies by targeting kinases like Bcr-Abl. nih.gov

The following table summarizes the potential therapeutic targets for which derivatives of this compound are being investigated.

| Target Class | Specific Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Ion Channel | BK Channel (Large-conductance K+ channel) | Pharmacological Research, Urology | nih.gov |

| Protein Kinase | FGFR (Fibroblast Growth Factor Receptors) | Oncology | nih.gov |

| EGFR (Epidermal Growth Factor Receptor) | Oncology | nih.gov | |

| ERK (Extracellular signal-Regulated Kinase) | Oncology | nih.govnih.gov | |

| Bcr-Abl | Oncology (e.g., Leukemia) | nih.gov |

Challenges and Opportunities in Indazole-Based Drug Discovery

The pursuit of new drugs based on the indazole scaffold, including derivatives of this compound, presents a unique set of challenges and significant opportunities for medicinal chemists.

Opportunities: Despite the synthetic challenges, the opportunities in indazole-based drug discovery are vast. The indazole nucleus is considered a privileged structure because of its ability to bind to a wide range of biological targets with high affinity. nih.gov This versatility has led to the successful development of several FDA-approved drugs for various indications. The broad spectrum of pharmacological activities associated with indazole derivatives—including anticancer, anti-inflammatory, anti-HIV, and antibacterial properties—provides a rich field for future drug development. nih.gov The continued exploration of the indazole scaffold offers the potential to identify novel inhibitors for previously "undruggable" targets and to develop next-generation therapies with improved efficacy and selectivity.

The table below outlines the key challenges and opportunities in this field.

| Aspect | Description |

|---|---|

| Challenge: Synthetic Regioselectivity | Difficulty in controlling N-1 versus N-2 substitution on the indazole ring, leading to isomeric mixtures that require complex purification. |

| Challenge: Synthetic Yield | Multi-step syntheses for complex derivatives can result in low overall yields, complicating scale-up for further development. |

| Opportunity: Privileged Scaffold | The indazole core is a proven pharmacophore present in multiple approved drugs, demonstrating its versatility and favorable drug-like properties. nih.gov |

| Opportunity: Broad Biological Activity | Derivatives exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities, offering diverse therapeutic possibilities. nih.gov |

| Opportunity: Kinase Inhibition | The scaffold is exceptionally well-suited for designing potent inhibitors of various protein kinases, a critical target class in oncology and other diseases. ed.ac.uk |

Ethical and Regulatory Considerations in Research

As a compound primarily intended for research purposes, the use of this compound and its novel derivatives is governed by strict regulatory and ethical frameworks. These guidelines are designed to ensure the integrity of scientific data and the safety of all research endeavors.

Regulatory Framework: Preclinical research involving new chemical entities is subject to rigorous oversight from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). A cornerstone of this regulatory landscape is the requirement to conduct nonclinical laboratory studies under Good Laboratory Practice (GLP) regulations (e.g., 21 CFR Part 58 in the U.S.). GLP standards mandate minimum requirements for study conduct, personnel, facilities, equipment, written protocols, and quality assurance to ensure the reliability and integrity of safety data. Before a new drug candidate can be tested in humans, a comprehensive data package from these preclinical studies must be submitted to regulatory authorities for review.

Ethical Considerations: The ethical conduct of research is guided by foundational principles, often summarized in documents like the Belmont Report. These principles are paramount when investigating compounds, even at the earliest preclinical stages.

Beneficence: Researchers have an obligation to maximize potential benefits while minimizing potential harms. This involves careful study design to ensure that the research is scientifically sound and necessary.

Justice: This principle requires the fair and equitable distribution of the benefits and burdens of research.

Respect for Persons: This principle emphasizes the autonomy of individuals and the need for informed consent in clinical research. While "research-use only" compounds are not administered to humans, this principle underpins the entire research continuum, fostering a culture of responsibility and integrity.

For compounds like this compound that are designated for "research-use only," there is an implicit ethical obligation on the part of researchers to use them responsibly. This includes adhering to all institutional and governmental safety protocols, accurately reporting findings, and ensuring that the research contributes to the advancement of scientific knowledge without engaging in academic fraud or misconduct.

Q & A

Basic Research Questions

Q. How can the structural identity of 1-(1-Methyl-1H-indazol-3-yl)ethanone be confirmed experimentally?

- Methodological Answer :

- Spectroscopic Analysis : Use and NMR to confirm the indazole ring system and acetyl group. Compare chemical shifts with similar compounds, such as 1-(1H-Indol-3-yl)ethanone (δ 8.1–7.2 ppm for aromatic protons; δ 190–200 ppm for ketone carbons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns. Reference NIST Chemistry WebBook for spectral validation .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals and perform diffraction studies. Use SHELXL for refinement, leveraging constraints for disordered atoms .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste Disposal : Segregate chemical waste and transfer to licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Friedel-Crafts Acylation : React 1-methyl-1H-indazole with acetyl chloride in the presence of Lewis acids (e.g., AlCl) under anhydrous conditions .

- One-Step Strategies : Use computational tools (e.g., Reaxys, PubChem) to predict precursors. Optimize reaction conditions (e.g., solvent, temperature) via high-throughput screening .

Advanced Research Questions

Q. How can crystallographic disorders in this compound crystals be resolved during refinement?

- Methodological Answer :

- SHELXL Refinement : Apply PART instructions and ISOR restraints to model disordered atoms. Use TWIN and BASF commands for twinned crystals .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence thresholds (<5%) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Reaction Optimization : Use anhydrous solvents (e.g., distilled acetonitrile) and inert atmospheres to suppress hydrolysis/oxidation .

- Chromatographic Purity : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA modifier) .

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify intermediates and adjust stoichiometry .

Q. How can computational methods predict the spectroscopic properties of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.